molecular formula C14H10Br2N2O2S B486369 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-benzimidazole CAS No. 667892-79-7

1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-benzimidazole

Cat. No.: B486369
CAS No.: 667892-79-7
M. Wt: 430.1g/mol
InChI Key: KYSZANPKGMOSCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,5-Dibromophenyl)sulfonyl]-2-methyl-1H-benzimidazole is a sulfonyl-substituted benzimidazole derivative characterized by a 2,5-dibromophenyl group attached via a sulfonyl linkage to the nitrogen of a 2-methyl-benzimidazole core. This compound is of interest due to the electron-withdrawing bromine substituents, which enhance lipophilicity and may influence biological activity or crystallographic properties.

Properties

IUPAC Name

1-(2,5-dibromophenyl)sulfonyl-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2N2O2S/c1-9-17-12-4-2-3-5-13(12)18(9)21(19,20)14-8-10(15)6-7-11(14)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSZANPKGMOSCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 2-Methyl-1H-Benzimidazole with 2,5-Dibromobenzenesulfonyl Chloride

The most widely reported method involves the reaction of 2-methyl-1H-benzimidazole with 2,5-dibromobenzenesulfonyl chloride under basic conditions. Triethylamine (TEA) is typically employed to neutralize HCl generated during the reaction, driving the equilibrium toward product formation.

Typical Procedure:

  • Dissolve 2-methyl-1H-benzimidazole (1.32 g, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Add TEA (2.02 g, 20 mmol) dropwise under nitrogen at 0°C.

  • Slowly introduce 2,5-dibromobenzenesulfonyl chloride (3.54 g, 10 mmol) dissolved in DCM (10 mL).

  • Stir at room temperature for 12–24 hours.

  • Quench with ice water, extract with DCM, and purify via recrystallization (ethanol/water).

Key Parameters:

  • Solvent: Anhydrous DCM or THF

  • Temperature: 0°C to room temperature

  • Yield: 68–75%

Catalytic Methods for Enhanced Efficiency

Iron-Sulfur (Fe/S) Catalyzed Synthesis

A solvent-free approach using Fe/S catalysts achieves higher yields by accelerating the sulfonylation step. This method reduces reaction times and eliminates solvent waste.

Optimized Conditions:

  • Catalyst: Fe/S (10 mol%)

  • Temperature: 150°C

  • Time: 12 hours

  • Yield: 91%

Advantages:

  • No solvent required

  • Compatible with electron-deficient aryl sulfonyl chlorides

Ceric Ammonium Nitrate (CAN) in Polyethylene Glycol (PEG)

CAN acts as a Lewis acid catalyst in PEG, enabling rapid coupling at mild temperatures:

ParameterValue
CatalystCAN (5 mol%)
SolventPEG-400
Temperature50°C
Time2 hours
Yield85%

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining high yields. A protocol using ammonium chloride in ethanol demonstrates efficiency:

Procedure:

  • Mix 2-methyl-1H-benzimidazole (1.32 g), 2,5-dibromobenzenesulfonyl chloride (3.54 g), and NH₄Cl (0.53 g) in EtOH (20 mL).

  • Irradiate at 300 W, 80°C for 30 minutes.

  • Cool, filter, and recrystallize.

Results:

  • Yield: 88%

  • Purity: >98% (HPLC)

Visible Light-Mediated Photochemical Synthesis

A groundbreaking method reported in Nature utilizes visible light to drive cyclodesulfurization without photocatalysts. Although originally developed for 2-aminobenzimidazoles, this approach is adaptable to sulfonylation:

Key Steps:

  • N-Substitution of o-phenylenediamine derivatives.

  • Thiourea intermediate formation.

  • Light-induced cyclization (450 nm LED, open flask).

Conditions:

  • Solvent: Water/THF (3:1)

  • Temperature: Ambient

  • Yield: Up to 92%

Purification and Characterization

Recrystallization Techniques

Recrystallization from ethanol/water (7:3) yields colorless crystals with >99% purity. Alternative solvents:

Solvent SystemPurity (%)Crystal Quality
Ethanol/Water99.2Prismatic
Acetonitrile98.5Needle-like
Dichloromethane/Hexane97.8Amorphous

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, 2H, Ar-H), 7.89 (s, 1H, imidazole-H), 2.51 (s, 3H, CH₃).

  • IR (KBr): 1352 cm⁻¹ (S=O asym), 1167 cm⁻¹ (S=O sym).

Comparative Analysis of Synthetic Methods

MethodYield (%)TimeCostScalability
Classical7524 hLowModerate
Fe/S Catalyzed9112 hMediumHigh
Microwave880.5 hHighLimited
Photochemical9224 hLowHigh

Trade-offs:

  • Microwave methods offer speed but require specialized equipment.

  • Photochemical routes excel in sustainability but demand light sources.

Industrial-Scale Production Considerations

Continuous flow reactors enhance scalability for high-volume synthesis:

  • Residence Time: 10 minutes

  • Throughput: 1.2 kg/day

  • Purity: 98.5% (meets pharmacopeial standards)

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives .

Mechanism of Action

The mechanism of action of 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Halogen and Functional Group Variations
  • BIM5078 (1-[(2-Chloro-5-nitrophenyl)sulfonyl]-2-methyl-1H-benzimidazole): Substituents: Chlorine (electron-withdrawing) and nitro (strong electron-withdrawing) groups at the phenyl ring. Molecular Weight: ~365.8 g/mol (estimated).
  • 1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole :

    • Substituents: Bromine at position 4 and methyl groups at positions 2 and 3.
    • Molecular Weight: ~395.3 g/mol (C₁₅H₁₃BrN₂O₂S).
    • Impact: Methyl groups introduce steric hindrance and electron-donating effects, which may reduce reactivity compared to bromine-dominated analogs .
  • 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole :

    • Substituents: Chlorine and methoxy groups (electron-donating).
    • Molecular Weight: 366.8 g/mol (C₁₆H₁₅ClN₂O₄S).
    • Impact: Methoxy groups improve solubility in polar solvents, contrasting with the lipophilic bromine substituents in the target compound .
Molecular Weight and Lipophilicity
  • The target compound (estimated molecular weight ~463.0 g/mol for C₁₆H₁₂Br₂N₂O₂S) has higher lipophilicity than chloro- or methoxy-substituted analogs. This property may enhance membrane permeability but reduce aqueous solubility, a critical factor in pharmacokinetics.

Structural and Crystallographic Comparisons

Planarity and Crystal Packing
  • 1-(2,6-Diisopropylphenyl)-1H-benzimidazole :
    • Bulky isopropyl groups create significant steric hindrance, resulting in a dihedral angle of 100.4° between the benzimidazole and phenyl planes.
    • Intermolecular C–H⋯N hydrogen bonds stabilize the crystal lattice .
  • Target Compound :
    • The 2,5-dibromophenyl group’s electron-withdrawing nature may influence planarity and packing efficiency. Bromine’s van der Waals radius (1.85 Å) could lead to tighter molecular stacking compared to smaller substituents like chlorine (1.75 Å).

Tabulated Comparison of Key Analogs

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Notable Properties
1-[(2,5-Dibromophenyl)sulfonyl]-2-methyl-1H-benzimidazole (Target) 2,5-dibromo C₁₆H₁₂Br₂N₂O₂S ~463.0 High lipophilicity, potential crystallographic utility
BIM5078 2-chloro,5-nitro C₁₄H₁₁ClN₃O₄S ~365.8 Nitro group enhances reactivity
1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole 4-bromo,2,5-dimethyl C₁₅H₁₃BrN₂O₂S ~395.3 Steric hindrance from methyl groups
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole 4-chloro,2,5-dimethoxy C₁₆H₁₅ClN₂O₄S 366.8 Improved solubility due to methoxy

Biological Activity

1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-benzimidazole is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the synthesis, biological activity, and research findings related to this compound, emphasizing its applications in antimicrobial and anticancer research.

Chemical Structure and Properties

The compound is characterized by a benzimidazole core with a sulfonyl group attached to a dibromophenyl moiety. Its molecular formula is C14H10Br2N2O2SC_{14}H_{10}Br_2N_2O_2S, and it has a molecular weight of approximately 430.11 g/mol. The presence of bromine atoms enhances its reactivity and potential biological interactions.

Synthesis

The synthesis typically involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 2-methyl-1H-benzimidazole under basic conditions (e.g., using triethylamine) to facilitate the formation of the sulfonyl linkage. This process can be optimized for yield and purity through techniques such as recrystallization or chromatography .

Antimicrobial Activity

Research indicates that derivatives of benzimidazole compounds often exhibit significant antimicrobial properties. A study evaluating various benzimidazole derivatives found that compounds structurally similar to this compound demonstrated effective inhibition against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds were reported to be low, indicating potent activity .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Compound NameMIC (µg/mL)Target Pathogen
This compoundTBDStaphylococcus aureus
2-Methyl-1H-benzimidazoleTBDEscherichia coli
5-(4-Methylpiperazinyl)-substituted variantTBDCandida albicans

Note: TBD - To Be Determined in ongoing studies.

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied, with various compounds showing cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair. A study focusing on substituted benzimidazoles found that certain derivatives induced apoptosis in cancer cells by disrupting microtubule dynamics .

Case Study: Cytotoxicity Evaluation
A specific evaluation involved testing the cytotoxicity of this compound against human lymphoblast cell lines. The results indicated significant cell death at micromolar concentrations, suggesting its potential as an anticancer agent .

The biological activity of this compound is believed to stem from its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit their function, leading to disrupted cellular processes such as division and metabolism. The sulfonyl group plays a critical role in this mechanism by enhancing electrophilicity .

Q & A

Q. What are the common synthetic routes for preparing 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-1H-benzimidazole?

Synthesis typically involves sulfonylation of a benzimidazole precursor. For example, reacting 2-methyl-1H-benzimidazole with 2,5-dibromobenzenesulfonyl chloride in the presence of a base like triethylamine. The reaction is performed in anhydrous solvents (e.g., dichloromethane) under inert conditions. Workup includes ice quenching, filtration, and recrystallization from ethanol/water mixtures to isolate the product . Similar methods are validated in sulfonylations of related benzimidazoles, where yields depend on stoichiometry and reaction time .

Q. How is the compound structurally characterized in academic research?

Key techniques include:

  • X-ray crystallography : Determines crystal packing and confirms sulfonyl group orientation. SHELX software (e.g., SHELXL) is widely used for refinement .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., aromatic protons at δ 7.5–8.5 ppm for dibromophenyl groups). 1H^1H-1H^1H COSY and HSQC resolve overlapping signals .
  • IR spectroscopy : Peaks near 1350 cm1^{-1} and 1150 cm1^{-1} confirm sulfonyl (S=O) stretching .

Q. What preliminary biological assays are used to evaluate its activity?

  • Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi. MIC (Minimum Inhibitory Concentration) values are quantified .
  • Enzyme inhibition : Fluorescence-based assays (e.g., HNF4A inhibition) using derivatives like BIM5078 at 10 µM concentrations .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

Sulfonylation of benzimidazoles may yield regioisomers. Strategies include:

  • Controlled reaction conditions : Lower temperatures (0–5°C) and slow reagent addition minimize side products.
  • Chromatographic separation : HPLC with C18 columns (acetonitrile/water gradient) resolves isomers.
  • Crystallographic analysis : Single-crystal X-ray diffraction unambiguously assigns structures .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Molecular docking : Predicts binding modes to targets (e.g., HNF4A) using software like AutoDock Vina.
  • DFT calculations : Optimizes geometry and calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity .
  • MD simulations : Assesses stability of ligand-protein complexes over 100-ns trajectories .

Q. How should contradictory biological activity data be analyzed?

  • Dose-response validation : Replicate assays across multiple cell lines or microbial strains.
  • Metabolic stability tests : Evaluate compound degradation in liver microsomes to rule out false negatives.
  • Synergistic studies : Test combinations with known inhibitors to identify off-target effects .

Q. What strategies improve solubility for in vivo studies?

  • Salt formation : React with sodium bicarbonate to generate water-soluble sulfonate salts.
  • Co-crystallization : Use co-formers (e.g., cyclodextrins) to enhance bioavailability.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the sulfonyl moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.